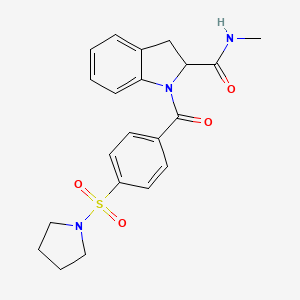

N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

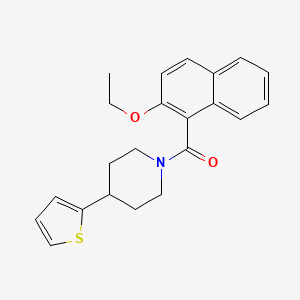

“N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a benzoyl group, and an indoline-2-carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique

Conformational Preferences and Structural Insights

Research into the conformational preferences of proline analogues with a fused benzene ring, including indoline-2-carboxylic acid and its derivatives, reveals the impact of aromatic groups on the conformational space and flexibility of these compounds. Such studies highlight the influence of the aromatic group in determining the cis-trans arrangement of the amide bond, crucial for understanding the behavior of similar compounds in biological systems (Warren et al., 2010).

Synthetic Applications

In the field of organic synthesis, the compound's related structures have been utilized in the development of new synthetic routes. For example, the synthesis of various cyclic compounds, such as piperidines and pyrrolizidines, from acetylenic sulfones showcases the versatility of these structures in constructing complex molecules (Back & Nakajima, 2000).

Thermodynamics and Kinetics

A computational study on the reaction mechanism among indoline-2,3-dione, pyrrolidine-2-carboxylic acid, and related compounds offers insights into the thermodynamics and kinetics of spiro-heterocycle formation. Such research provides valuable information on the energy demands and geometric changes during the reaction process, crucial for developing efficient synthetic strategies (Siaka et al., 2017).

Orientations Futures

Mécanisme D'action

Target of action

Indole derivatives and pyrrolidine compounds are known to bind with high affinity to multiple receptors . The specific targets of “N-methyl-1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)indoline-2-carboxamide” would depend on its specific structure and functional groups.

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, indole derivatives and pyrrolidine compounds can interact with their targets to modulate their activity .

Biochemical pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidine compounds also have diverse biological activities . The specific pathways affected by “this compound” would depend on its specific targets.

Pharmacokinetics

The ADME properties of a compound depend on its specific structure. Heterocyclic compounds like indole derivatives and pyrrolidine compounds are often used in drug design due to their ability to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, modulation of target activity can lead to changes in cellular processes and potentially therapeutic effects .

Propriétés

IUPAC Name |

N-methyl-1-(4-pyrrolidin-1-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-22-20(25)19-14-16-6-2-3-7-18(16)24(19)21(26)15-8-10-17(11-9-15)29(27,28)23-12-4-5-13-23/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDGBTZYRPHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2605823.png)

![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![5-Ethyl-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2605833.png)

![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-phenylethanediamide](/img/structure/B2605835.png)

![Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B2605837.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605843.png)